molecular formula C11H13NO4 B13317508 Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate

Cat. No.: B13317508
M. Wt: 223.22 g/mol
InChI Key: WHTLALIKSKPHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzodioxane ring system, which is a fused ring system containing both benzene and dioxane rings, and an amino group attached to the benzodioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate typically involves the following steps:

    Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzodioxane derivatives.

Scientific Research Applications

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group and benzodioxane ring system allow the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    6-Acetyl-1,4-benzodioxane: This compound shares the benzodioxane ring system but has an acetyl group instead of an amino group.

    1,4-Benzodioxane-6-yl methyl ketone: Similar to the above compound, it has a ketone group instead of an amino group.

    Indole Derivatives: These compounds also contain fused ring systems and exhibit diverse biological activities.

Uniqueness

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate is unique due to the presence of both the amino group and the ester functional group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 2-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)acetate

InChI

InChI=1S/C11H13NO4/c1-14-11(13)5-7-4-9-10(6-8(7)12)16-3-2-15-9/h4,6H,2-3,5,12H2,1H3

InChI Key

WHTLALIKSKPHBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1N)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.